molecular formula C8H11NO3 B13775928 Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate CAS No. 93929-60-3

Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B13775928
CAS No.: 93929-60-3
M. Wt: 169.18 g/mol
InChI Key: ALWJXCPMGIIPHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalysts: Acidic or basic catalysts depending on the step

    Solvents: Common solvents include ethanol, methanol, and water

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves using larger reactors and more efficient purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-4-hydroxycyclohexane-1-carboxylate
  • Methyl 2-cyano-4-hydroxycyclopentane-1-carboxamide

Uniqueness

Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and industrial applications .

Properties

CAS No.

93929-60-3

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C8H11NO3/c1-12-8(11)7-3-6(10)2-5(7)4-9/h5-7,10H,2-3H2,1H3

InChI Key

ALWJXCPMGIIPHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC1C#N)O

Origin of Product

United States

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